molecular formula C9H19N3O2 B1468396 2-(3-aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 1248951-12-3

2-(3-aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No. B1468396
CAS RN: 1248951-12-3
M. Wt: 201.27 g/mol
InChI Key: JYRNWVNDALNLPQ-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide, also known as 2-Pyrrolidin-3-yl-N-(2-methoxyethyl)acetamide, is a synthetic compound that has been studied for its potential applications in scientific research. This chemical has a wide range of potential uses, from being used as a reagent in lab experiments to being studied for its potential biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Material Science

  • Intermediate for Pharmaceutically Effective Compounds : A study by Fort (2002) discusses an intermediate product, 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, for the production of pharmaceutically effective 4-hydroxypyrrolidin-2-1-yl acetamide, showcasing the relevance in pharmaceutical synthesis (Fort, 2002).
  • Antimicrobial Agents : Debnath and Ganguly (2015) synthesized and evaluated a series of acetamide derivatives for their antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
  • Corrosion Inhibitors : A study by Yıldırım and Cetin (2008) on the synthesis and evaluation of acetamide derivatives as corrosion inhibitors emphasizes the application in protecting metals from corrosion, particularly in acidic and oil medium environments (Yıldırım & Cetin, 2008).

Pharmaceutical and Biomedical Applications

  • Anticonvulsant Activities : Camerman et al. (2005) explored the crystal structure and stereochemical properties of acetamido derivatives, identifying molecular features likely responsible for anticonvulsant activities, suggesting potential applications in epilepsy treatment (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
  • Synthesis of Azo Disperse Dyes : Zhang Qun-feng (2008) discusses the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dye production, indicating its importance in the textile industry (Zhang, 2008).

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-14-5-3-11-9(13)7-12-4-2-8(10)6-12/h8H,2-7,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRNWVNDALNLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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